1-(4-ALLYLPIPERAZINO)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-PROPANONE
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Overview
Description
1-(4-ALLYLPIPERAZINO)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-PROPANONE is a synthetic organic compound characterized by the presence of an allylpiperazine group and a trifluoromethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ALLYLPIPERAZINO)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-PROPANONE typically involves the following steps:
Formation of the Allylpiperazine Intermediate: The allylpiperazine group can be synthesized through the reaction of piperazine with allyl bromide under basic conditions.
Attachment of the Trifluoromethylphenoxy Group: The trifluoromethylphenoxy group is introduced through a nucleophilic substitution reaction, where the allylpiperazine intermediate reacts with 3-(trifluoromethyl)phenol in the presence of a suitable base.
Formation of the Final Product: The final step involves the reaction of the intermediate with a propanone derivative under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ALLYLPIPERAZINO)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and trifluoromethylphenoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
1-(4-ALLYLPIPERAZINO)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
- 1-(4-ALLYLPIPERAZINO)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE
- 1-(4-ALLYLPIPERAZINO)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-BUTANONE
- 1-(4-ALLYLPIPERAZINO)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-PENTANONE
Uniqueness: 1-(4-ALLYLPIPERAZINO)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-prop-2-enylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2/c1-3-7-21-8-10-22(11-9-21)16(23)13(2)24-15-6-4-5-14(12-15)17(18,19)20/h3-6,12-13H,1,7-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCHQRRYJRMSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=C)OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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